N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a structurally complex molecule featuring:
- A 4-methyl-4H-1,2,4-triazole core substituted at position 3 with a thioether (-S-) group.
- A 2-oxobenzo[d]thiazole moiety attached via a methylene (-CH2-) linker to the triazole ring at position 3.
- A thioacetamide side chain at position 2 of the triazole, further functionalized with an N-(furan-2-ylmethyl) group.
Synthesis:
The synthesis of analogous 1,2,4-triazole-thioacetamide derivatives typically involves:
Preparation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione via cyclization of thiosemicarbazide intermediates .
Alkylation with α-haloacetamides (e.g., chloroacetamides) in basic media (e.g., aqueous KOH/ethanol) to introduce the thioacetamide side chain .
Functionalization of the triazole with additional moieties (e.g., 2-oxobenzo[d]thiazole) via nucleophilic substitution or coupling reactions .
For example, derivatives with furan and substituted phenyl groups demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S2/c1-22-15(10-23-13-6-2-3-7-14(13)28-18(23)25)20-21-17(22)27-11-16(24)19-9-12-5-4-8-26-12/h2-8H,9-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIQXMQVALIULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CO2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, analgesic, and anticancer properties, supported by various research findings and case studies.
Chemical Structure
The compound has the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realms of anti-inflammation and anticancer effects.
Anti-inflammatory and Analgesic Activity
A study evaluated various thiazole derivatives for their anti-inflammatory and analgesic properties. The compound was tested in vivo using models of inflammation and pain. Key findings include:
- Anti-inflammatory Effects : The compound demonstrated a marked reduction in inflammatory markers such as IL-6 and TNF-alpha.
- Analgesic Properties : Pain relief was assessed through behavioral tests in animal models, showing comparable efficacy to standard analgesics at specific dosages (50 mg/kg p.o.) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound was part of a series of synthesized derivatives that were screened for their ability to inhibit cancer cell proliferation. Significant observations include:
- Cell Proliferation Inhibition : The compound exhibited potent inhibitory effects on A431, A549, and H1299 cancer cell lines.
- Mechanism of Action : Western blot analyses indicated that the compound induces apoptosis and cell cycle arrest, suggesting a mechanism similar to established anticancer agents .
Case Studies
Several case studies have been documented regarding the biological activity of compounds similar to this compound.
- Study on Benzothiazole Derivatives : A comprehensive evaluation showed that derivatives with similar structures could significantly inhibit tumor growth in xenograft models.
- Thiazole Compounds in Inflammation Models : Research focused on thiazole-based compounds indicated that they possess significant anti-inflammatory properties through inhibition of key signaling pathways involved in inflammation .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is characterized by a unique structure that combines furan, thiazole, and triazole moieties. Its molecular formula is with a molecular weight of 469.5 g/mol . The synthesis typically involves multi-step reactions starting from readily available precursors, including the formation of the thiazole and triazole rings through condensation reactions.
Biological Activities
1. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory and analgesic effects. A study evaluated various thiazole derivatives for their ability to reduce inflammation and pain, demonstrating that compounds similar to N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide showed promising results in reducing inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Thiazole derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml . This suggests that this compound could be developed as an antibacterial agent.
3. Antiviral Potential
Recent studies have identified derivatives with furan moieties as potential inhibitors of viral enzymes. Specifically, compounds related to N-(furan-2-ylmethyl)-2-(...) were noted for their inhibitory effects on SARS-CoV-2 main protease (Mpro), indicating a possible application in antiviral drug development .
Case Study 1: Anti-inflammatory Evaluation
A series of thiazole-containing compounds were synthesized and tested for their anti-inflammatory effects using animal models. The results indicated that certain derivatives exhibited significant reductions in paw edema compared to control groups treated with standard anti-inflammatory medications.
Case Study 2: Antimicrobial Testing
In a comparative study of various thiazole derivatives, N-(furan-2-ylmethyl)-2-(...) was included in a panel of compounds tested against common bacterial strains. The results showed moderate activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for further development.
Comparison with Similar Compounds
Key Observations :
- Anti-exudative Activity : Substitutions on the N-acetamide group significantly influence activity. Fluorine or chlorine on the phenyl ring (e.g., 4-fluorophenyl) enhances potency, likely due to increased electron-withdrawing effects and metabolic stability .
- Anticancer Activity : Pyridine or pyrazole substituents (e.g., compound ) improve cytotoxicity, possibly via intercalation or kinase inhibition .
- Role of Heterocycles : Replacing furan with thiophene (e.g., ) or pyridine alters lipophilicity and target selectivity.
Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
